2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid
Overview
Description
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid is a compound that belongs to the class of 4-aryl piperidines. It is primarily used as a semi-flexible linker in the development of PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation . This compound plays a crucial role in medicinal chemistry and drug development due to its ability to influence the 3D orientation of bifunctional protein degraders, thereby optimizing drug-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the nitrogen atom in the piperidine ring.
Attachment of the Phenylacetic Acid Moiety: The phenylacetic acid moiety is attached to the piperidine ring through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: For small to medium-scale production.
Continuous Flow Processing: For large-scale production, offering better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid has several scientific research applications:
Chemistry: Used as a semi-flexible linker in the development of PROTACs for targeted protein degradation.
Biology: Plays a role in studying protein-protein interactions and cellular processes.
Industry: Used in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The semi-flexible nature of the linker allows for optimal positioning of the target protein and the E3 ligase, facilitating efficient degradation .
Comparison with Similar Compounds
Similar Compounds
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Another semi-flexible linker used in PROTAC development.
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: A rigid linker used in PROTAC development.
Uniqueness
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid is unique due to its semi-flexible nature, which allows for better optimization of drug-like properties and efficient degradation of target proteins. This flexibility distinguishes it from more rigid linkers, providing a balance between rigidity and flexibility that is crucial for effective PROTAC function .
Biological Activity
2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid (Boc-piperidine-phenylacetic acid) is a compound that has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in the context of targeted protein degradation (PROTAC technology). This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₈H₂₅NO₄
- Molecular Weight : 325.39 g/mol
- CAS Number : 123456-78-9 (hypothetical)
Biological Activity Overview
The biological activity of Boc-piperidine-phenylacetic acid can be categorized into several key areas:
-
Antifungal Activity
- Recent studies have indicated that piperidine derivatives exhibit antifungal properties, particularly against resistant strains such as Candida auris. For instance, derivatives similar to Boc-piperidine demonstrated significant minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against various fungal strains, suggesting a potential for developing novel antifungal agents .
- Mechanism of Action
-
Targeted Protein Degradation
- As a semi-flexible linker in PROTAC development, Boc-piperidine plays a crucial role in the design of bifunctional molecules aimed at targeted degradation of specific proteins. The incorporation of this compound into PROTACs has been shown to enhance the efficacy and selectivity of these agents, impacting their three-dimensional orientation and overall drug-like properties .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antifungal | MIC: 0.24 - 0.97 μg/mL | |
Apoptosis Induction | Disruption of plasma membrane | |
Targeted Degradation | Enhanced efficacy in PROTACs |
Case Study: Antifungal Efficacy Against Candida auris
A study conducted on various piperidine derivatives revealed that compounds structurally related to Boc-piperidine significantly inhibited the growth of C. auris. The research highlighted that these compounds not only inhibited fungal growth but also had a favorable toxicity profile, making them promising candidates for further development as antifungal agents .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the piperidine ring and the phenylacetic acid moiety can significantly influence the biological activity of the compound. For instance, varying the substituents on the phenyl ring or altering the piperidine's nitrogen substituents can lead to enhanced antifungal potency or improved selectivity in PROTAC applications.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-phenylacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-11-9-14(10-12-19)15(16(20)21)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUIVJGFCHKBLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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